4-Anilino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

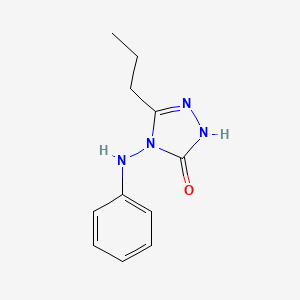

4-Anilino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with an anilino (phenylamino) group at position 4 and a propyl group at position 3. The compound’s structure combines aromatic and aliphatic substituents, which influence its physicochemical properties and biological activity. Triazolones are known for their versatility in medicinal chemistry, particularly in antifungal, antimicrobial, and kinase inhibition applications .

Properties

CAS No. |

75989-68-3 |

|---|---|

Molecular Formula |

C11H14N4O |

Molecular Weight |

218.26 g/mol |

IUPAC Name |

4-anilino-3-propyl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C11H14N4O/c1-2-6-10-12-13-11(16)15(10)14-9-7-4-3-5-8-9/h3-5,7-8,14H,2,6H2,1H3,(H,13,16) |

InChI Key |

HRNNZMDNQAHUOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NNC(=O)N1NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Heating of 4-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one with Aniline Derivatives

A common method involves heating the 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one precursor with aniline under reflux conditions (90–120 °C) for approximately 2 hours. This reaction facilitates nucleophilic substitution at the 4-position, replacing the amino group with an anilino moiety. After cooling, the product is precipitated by adding a mixture of ethyl acetate and petroleum ether, followed by recrystallization to purify the compound.

- Reaction conditions:

- Temperature: 90–120 °C (reflux)

- Time: 2 hours

- Solvent: Ethyl acetate-petroleum ether mixture for precipitation

- Yield: Moderate to high depending on substituents

This method is supported by the synthesis of related 1,2,4-triazole derivatives reported in the literature, where similar reflux conditions and purification steps were employed to obtain high-purity products.

One-Pot Two-Step Synthesis via Thiosemicarbazide Intermediates

Another efficient approach involves a one-pot, two-step synthesis starting from hydrazides and alkyl isothiocyanates to form thiosemicarbazide intermediates, which upon cyclization yield the 1,2,4-triazole ring system. This method uses ethanol or water as solvents, making it environmentally friendly and cost-effective.

- Step 1: Reaction of substituted hydrazides with alkyl isothiocyanates in ethanol to form thiosemicarbazides.

- Step 2: Refluxing the intermediate in sodium hydroxide solution (4N NaOH) to induce cyclization to the triazole ring, followed by acid neutralization to precipitate the product.

This method reduces reaction times and solvent waste compared to traditional multi-step syntheses and has been demonstrated to produce 1,2,4-triazole derivatives with good yields and purity.

Solid-Phase Synthesis Techniques

Solid-phase synthesis has been explored for 1,2,4-triazole derivatives, allowing for rapid assembly and easy purification. This method involves anchoring a precursor molecule to a solid support, performing sequential reactions to build the triazole ring and introduce substituents, and then cleaving the final product from the resin.

- Advantages include automation potential, reduced purification steps, and suitability for combinatorial synthesis.

- Specific protocols for 4-anilino-5-propyl derivatives are less common but can be adapted from general solid-phase triazole synthesis methods.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 90–120 °C (reflux) | Ensures complete substitution and cyclization |

| Reaction Time | 2–6 hours | Dependent on method and scale |

| Solvents | Ethanol, water, ethyl acetate, petroleum ether | Environmentally friendly solvents preferred |

| Base/Acid Catalysts | Sodium hydroxide (4N NaOH), hydrochloric acid | Used for cyclization and neutralization |

| Purification | Recrystallization from ethanol or solvent mixtures | Yields high-purity crystalline products |

Research Findings and Comparative Analysis

- The reflux method with aniline derivatives is straightforward and yields crystalline products suitable for further biological testing.

- The one-pot two-step method using thiosemicarbazide intermediates is superior in terms of reducing solvent use and reaction steps, with yields often exceeding 50–60% and shorter overall synthesis time.

- Solid-phase synthesis offers a promising route for rapid synthesis but requires specialized equipment and resin supports.

- The choice of solvent and base significantly affects yield and purity; organic bases and chloro solvents have been used effectively in related triazole syntheses.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)-3-propyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities including:

- Antibacterial Activity : Studies have shown that 4-anilino derivatives possess significant antibacterial properties. For example, compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition comparable to standard antibiotics like levofloxacin .

- Antifungal Properties : The triazole ring system is known for its antifungal activity. Compounds containing this structure have been utilized in treating fungal infections, leveraging their ability to inhibit fungal cell wall synthesis .

- Anticancer Potential : Some studies suggest that triazole derivatives may exhibit anticancer effects by inducing apoptosis in cancer cells. This is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the applications of 4-anilino derivatives:

- Synthesis and Antibacterial Screening : A study synthesized various 4-anilino-5-substituted triazoles and evaluated their antibacterial properties. The findings indicated that certain derivatives exhibited MIC values as low as 3.12 µg/mL against resistant bacterial strains .

- Antifungal Activity Assessment : Research involving the synthesis of 1,2,4-triazole derivatives demonstrated promising antifungal activity against pathogenic fungi such as Candida albicans. The study highlighted the importance of substituent groups on the triazole ring in enhancing antifungal efficacy .

- Anticancer Research : Investigations into the anticancer properties of triazole compounds revealed their potential to inhibit tumor growth in vitro. For instance, certain anilino-substituted triazoles were shown to induce cell cycle arrest and apoptosis in cancer cell lines .

Summary of Applications

The applications of 4-anilino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be summarized as follows:

| Application Area | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains; potential alternative to conventional antibiotics |

| Antifungal | Inhibits growth of pathogenic fungi; used in antifungal therapies |

| Anticancer | Induces apoptosis in cancer cells; potential use in chemotherapeutics |

| Anti-inflammatory | Some derivatives exhibit anti-inflammatory properties; useful in treating inflammatory diseases |

Mechanism of Action

The mechanism of action of 4-(Phenylamino)-3-propyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Computational and Spectral Insights

- Density functional theory (DFT) studies on NTO reveal that electron-withdrawing substituents increase ring planarity and stability . The target compound’s anilino group may introduce torsional strain, affecting tautomerism compared to NTO .

- IR and NMR data for similar triazolones () confirm that alkyl and aryl substituents alter hydrogen bonding and π-π stacking, critical for biological activity .

Biological Activity

4-Anilino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 75989-68-3) is a heterocyclic compound belonging to the triazole class, which is recognized for its diverse biological activities. The compound's structure features a phenylamino group that potentially enhances its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, supported by data tables and research findings.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O |

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | 4-anilino-3-propyl-1H-1,2,4-triazol-5-one |

| CAS Number | 75989-68-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenylamino group allows for hydrogen bonding with active sites on proteins, while the triazole ring can engage in π–π stacking interactions with aromatic residues. These interactions may lead to enzyme inhibition or receptor modulation, which is crucial for its therapeutic effects .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 µg/mL |

| B. subtilis | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

These findings suggest that modifications in the triazole structure can enhance antibacterial efficacy .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through cytokine release assays. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that derivatives of triazoles can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. The strongest anti-inflammatory activities were observed in compounds with specific substituents that promote better binding to inflammatory mediators .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 25 |

These results suggest that the compound may interfere with cellular proliferation pathways and induce apoptosis in cancer cells .

Anticonvulsant Activity

Studies have highlighted the anticonvulsant properties of triazole derivatives. In animal models, compounds structurally related to this compound demonstrated efficacy against seizures induced by pentylenetetrazole and maximal electroshock:

| Seizure Type | Efficacy (%) |

|---|---|

| Maximal Electroshock | 60 |

| Pentylenetetrazole | 50 |

This suggests a potential role for these compounds in managing seizure disorders .

Q & A

Q. Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional reflux | 6–8 hours | 70–80 | 85–90 |

| Microwave irradiation | 20–30 minutes | 90–99 | 95–98 |

How can computational methods like DFT or ab initio molecular dynamics elucidate decomposition pathways of this compound?

Advanced Research Question

Density-functional theory (DFT) and ab initio molecular dynamics (AIMD) are critical for modeling decomposition mechanisms. For example:

- DFT with B3LYP functional : Accurately predicts bond dissociation energies (e.g., C–NO₂ homolysis) and activation barriers (error < 2.4 kcal/mol) .

- AIMD simulations : Reveal temperature-dependent pathways, such as HONO formation via hydrogen abstraction by NO₂ radicals at high temperatures (>400 K) .

- Contradiction resolution : Discrepancies between experimental and computational data (e.g., activation energy for ring opening) can arise from entropy effects, requiring hybrid QM/MM approaches for validation .

What spectroscopic techniques are most effective for resolving structural ambiguities in 1,2,4-triazol-3-one derivatives?

Basic Research Question

Multi-nuclear NMR (¹H, ¹³C, ¹⁵N), FT-IR, and high-resolution mass spectrometry (HRMS) are standard for structural confirmation:

- ¹H/¹³C NMR : Assignments of triazole ring protons (δ 8.1–8.3 ppm) and carbonyl carbons (δ 165–170 ppm) distinguish regioisomers .

- FT-IR : Stretching frequencies at 1,686–1,700 cm⁻¹ (C=O) and 3,280–3,305 cm⁻¹ (N–H/O–H) validate functional groups .

- HRMS : Isotopic patterns (e.g., [M+K]+ at m/z 605.27) confirm molecular formulas .

How do substituents on the triazole ring influence biological activity, and what assays validate structure-activity relationships (SAR)?

Advanced Research Question

Substituents like 4-anilino and 5-propyl groups enhance antimicrobial or anticancer activity by modulating lipophilicity and target binding:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli show that electron-withdrawing groups (e.g., –NO₂) improve potency (MIC 2–4 µg/mL vs. 8–16 µg/mL for unsubstituted analogs) .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., MDA-MB-231) correlate π-π stacking interactions with apoptosis induction .

- SAR validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like dihydrofolate reductase (DHFR), aligning with experimental IC₅₀ values .

What strategies mitigate contradictions between experimental and computational data in thermal stability studies?

Advanced Research Question

Discrepancies in decomposition kinetics (e.g., activation energy differences >10 kcal/mol) arise from:

- Methodological limitations : DFT may underestimate entropy changes; combine with thermogravimetric analysis (TGA) for correction .

- Sample purity : Trace impurities accelerate decomposition, necessitating HPLC purification (>99% purity) before DSC/TGA .

- Multi-scale modeling : Integrate AIMD for short-time dynamics and kinetic Monte Carlo (kMC) for long-time behavior .

How can isotopic labeling (e.g., ¹⁵N) clarify mechanistic pathways in triazolone derivatives?

Advanced Research Question

¹⁵N-labeling tracks nitrogen migration during decomposition or metabolic processes:

- Synthesis : ¹⁵N-labeled precursors (e.g., ¹⁵N-hydrazine) enable site-specific isotopic incorporation .

- Mechanistic insights : ¹⁵N NMR and mass spectrometry distinguish between N–N bond cleavage (e.g., m/z shift from 150 to 151) and nitro-group rearrangements .

What are the challenges in crystallizing this compound, and how are they addressed?

Basic Research Question

Crystallization difficulties stem from conformational flexibility and polymorphism:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility .

- Slow evaporation : Yields single crystals suitable for X-ray diffraction (space group P2₁/c) .

- Hirshfeld surface analysis : Identifies dominant H-bonding interactions (e.g., N–H···O) guiding packing .

How do intermolecular forces dictate the solid-state stability of triazolone derivatives?

Advanced Research Question

Lattice energy calculations and molecular dynamics simulations reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.